Chlorthiophos sulfone

Übersicht

Beschreibung

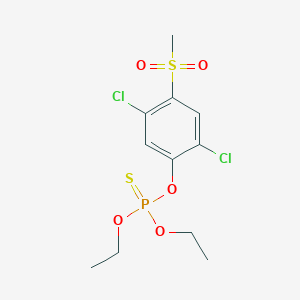

Chlorthiophos sulfone is a chemical compound with the molecular formula C11H15Cl2O5PS2 and a molecular weight of 393.24 g/mol . It is an organophosphorus pesticide derivative, specifically a thiophosphoric acid ester. This compound is known for its use in various analytical and research applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Chlorthiophos sulfone typically involves the oxidation of Chlorthiophos. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperature and pH conditions . The process requires careful monitoring to ensure the complete conversion of Chlorthiophos to its sulfone derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and reactors designed to handle large volumes of reactants. The reaction is typically carried out in a batch or continuous flow process, with stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Chlorthiophos sulfone undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.

Reduction: Reduction reactions can convert the sulfone back to its corresponding sulfide.

Substitution: Nucleophilic substitution reactions can occur at the phosphorus or sulfur atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

Oxidation: Higher oxidation state derivatives.

Reduction: Corresponding sulfide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Chlorthiophos sulfone acts primarily as an insecticide and acaricide, targeting pests through inhibition of acetylcholinesterase (AChE), an essential enzyme for nerve function in insects. The inhibition leads to the accumulation of acetylcholine at synapses, resulting in paralysis and death of the target organism.

Agricultural Applications

-

Pesticide Use :

- This compound is utilized in various crops to manage pest populations effectively. Its efficacy against a broad spectrum of insects makes it a valuable tool in integrated pest management (IPM) strategies.

- Case Study : A study demonstrated that the application of this compound significantly reduced the population of aphids on cotton plants, leading to improved yield quality and quantity .

- Soil Residue Management :

Analytical Methods for Detection

The detection and quantification of this compound residues in agricultural products are critical for ensuring food safety and compliance with regulatory standards. Various analytical techniques have been developed:

- Liquid Chromatography-Mass Spectrometry (LC-MS) :

- Gas Chromatography-Mass Spectrometry (GC-MS) :

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

- Acute Toxicity : Studies have reported varying levels of acute toxicity associated with this compound exposure, particularly through ingestion or dermal contact. The compound has been implicated in several cases of pesticide poisoning, emphasizing the need for stringent handling protocols .

- Chronic Exposure Risks : Long-term exposure studies have indicated potential risks including liver dysfunction and other systemic effects, warranting further investigation into its chronic toxicity profile .

Regulatory Considerations

Due to its classification as an organophosphate pesticide, this compound is subject to rigorous regulatory scrutiny. The Environmental Protection Agency (EPA) has established guidelines for its use, focusing on minimizing human exposure and environmental impact .

Wirkmechanismus

The mechanism of action of Chlorthiophos sulfone involves its interaction with biological molecules, particularly enzymes involved in the nervous system. It acts by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission and eventual neurotoxicity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Chlorthiophos: The parent compound, which is less oxidized than Chlorthiophos sulfone.

Parathion: Another organophosphorus pesticide with a similar mechanism of action.

Malathion: A related compound used as an insecticide.

Uniqueness

This compound is unique due to its specific oxidation state and the presence of both chlorine and sulfone functional groups. These features contribute to its distinct chemical reactivity and biological activity compared to other organophosphorus compounds .

Biologische Aktivität

Chlorthiophos sulfone is an organophosphate compound derived from chlorthiophos, widely used as an insecticide and acaricide in agricultural practices. This article explores its biological activity, focusing on its mechanism of action, toxicity profiles, and relevant case studies.

This compound has a molecular formula of C₁₃H₁₁ClO₄PS and a molecular weight of approximately 393.24 g/mol. It exists as a yellow-brown liquid that can crystallize at temperatures below 25°C. The compound exhibits potent biological activity primarily as a cholinesterase inhibitor , similar to its parent compound chlorthiophos. By inhibiting the enzyme acetylcholinesterase (AChE), this compound leads to the accumulation of acetylcholine at synaptic junctions, resulting in overstimulation of the nervous system. This mechanism causes symptoms such as muscle spasms, blurred vision, and in severe cases, seizures or coma.

Toxicity Profile

The toxicity of this compound is significant, classifying it as extremely hazardous according to the World Health Organization. Acute exposure can lead to various health effects including:

- Neurological symptoms : Muscle spasms, seizures

- Respiratory distress : Difficulty breathing due to bronchoconstriction

- Gastrointestinal issues : Nausea, vomiting

The compound's toxicity extends beyond target pests, affecting non-target organisms including humans and wildlife. This necessitates stringent safety protocols in agricultural applications .

Comparative Analysis with Other Organophosphates

This compound shares characteristics with other organophosphate compounds. The following table summarizes key features of several related compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Chlorthiophos | C₁₂H₁₁ClO₄PS | Neurotoxic effects; widely used insecticide |

| Chlorpyrifos | C₁₂H₁₄Cl₃NO₄PS | Similar mode of action; restricted in many areas |

| Diazinon | C₁₂H₁₈N₂O₃PS | Effective against insects; cholinesterase inhibitor |

| Malathion | C₁₄H₁₈O₆PS | Less toxic than chlorthiophos but still hazardous |

This compound's unique reactivity patterns and applications highlight its significance within the organophosphate class.

Case Studies and Research Findings

Recent studies have focused on the environmental and health risks associated with this compound. For example:

- Environmental Risk Assessment : A study conducted by Kennedy et al. (2015) assessed aggregate exposure to organophosphate pesticides, including this compound. It integrated dietary and non-dietary human exposure models, revealing that inhalation and dermal exposure were significant routes for agricultural workers .

- Human Health Impact : A report by the Joint Research Centre evaluated the cumulative risk from exposure to multiple pesticides, indicating that certain populations may exceed acceptable daily intake levels due to combined exposures from food and occupational settings .

- Toxicological Studies : Research has demonstrated that prolonged exposure to organophosphates can lead to chronic health issues such as neurodevelopmental disorders in children .

Eigenschaften

IUPAC Name |

(2,5-dichloro-4-methylsulfonylphenoxy)-diethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2O5PS2/c1-4-16-19(20,17-5-2)18-10-6-9(13)11(7-8(10)12)21(3,14)15/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRACNRRCIRJDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC(=C(C=C1Cl)S(=O)(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2O5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50948807 | |

| Record name | O-[2,5-Dichloro-4-(methanesulfonyl)phenyl] O,O-diethyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25900-20-3 | |

| Record name | Chlorthiophos sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025900203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-[2,5-Dichloro-4-(methanesulfonyl)phenyl] O,O-diethyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.